Matlystatin E
Descripción
structure given in first source; from Actinomadura atramentaria
Structure
3D Structure
Propiedades
Número CAS |
140638-26-2 |
|---|---|
Fórmula molecular |
C26H42N6O6 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
InChI |
InChI=1S/C26H42N6O6/c1-4-6-9-18(16-22(33)29-38)25(35)31-20(10-7-13-27-31)24(34)28-23(17(3)5-2)19-12-15-30-14-8-11-21(26(36)37)32(19)30/h12,15,17-18,20-21,23,27H,4-11,13-14,16H2,1-3H3,(H3-,28,29,33,34,36,37,38) |
Clave InChI |
FALJVYVMSWFILZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
Sinónimos |
matlystatin E |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Matlystatin E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Matlystatin E, a potent metalloproteinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction to this compound
This compound belongs to a family of five related natural products, the matlystatins (A, B, D, E, and F), which were first isolated from the fermentation broth of the actinomycete Actinomadura atramentaria.[1][2] These compounds have garnered significant interest due to their potent inhibitory activity against type IV collagenases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[2][3] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM).[4] Under normal physiological conditions, MMP activity is tightly regulated. However, in pathological states such as cancer, their overexpression contributes to tumor invasion, metastasis, and angiogenesis.[5][6]
Chemical Structure and Physicochemical Properties
The chemical structure of the matlystatin family, including this compound, has been elucidated using a combination of homo- and heteronuclear 2D NMR and Fast Atom Bombardment Mass Spectrometry (FAB-MS/MS).[7] A key structural feature of the matlystatins is the presence of a hydroxamic acid moiety, which is critical for their biological activity.[7] This functional group acts as a chelating agent, binding to the zinc ion in the active site of MMPs and thereby inhibiting their enzymatic function.[4]
The molecular formula of this compound is C26H42N6O6.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C26H42N6O6 | |
| Molecular Weight | 534.65 g/mol | |
| Canonical SMILES | CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC | |
| InChI Key | FALJVYVMSWFILZ-UHFFFAOYSA-N | |
| IUPAC Name | 3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
Mechanism of Action
This compound exerts its biological effect through the reversible inhibition of matrix metalloproteinases. The core mechanism involves the hydroxamic acid functional group, which mimics the peptide bond of the natural substrate of MMPs. This allows the inhibitor to bind to the active site of the enzyme. The nitrogen and oxygen atoms of the hydroxamic acid moiety then form a bidentate complex with the catalytic zinc ion, effectively blocking the enzyme's activity.[2][3][4]
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro modulation of MMP-2 and MMP-9 in pediatric human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro modulation of MMP-2 and MMP-9 in adult human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. III. Structure elucidation of matlystatins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
Matlystatin E: A Technical Guide to a Novel Matrix Metalloproteinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Matlystatins and Matrix Metalloproteinases
Matrix metalloproteinases are a family of over 20 zinc-dependent enzymes that collectively have the ability to degrade all components of the extracellular matrix.[3] Their proteolytic activity is essential for normal physiological processes such as wound healing, tissue remodeling, and angiogenesis. However, when their activity becomes uncontrolled, it can contribute to the progression of numerous diseases.
The matlystatins are a family of natural products identified as inhibitors of MMPs, particularly type IV collagenases (gelatinases), which include MMP-2 and MMP-9.[1][4][5] This family includes several congeners, namely Matlystatin A, B, D, E, and F, all of which share a common structural scaffold featuring a hydroxamic acid moiety, a key functional group for chelating the active site zinc ion in MMPs.[2][6][7]
Structure of Matlystatin E
The chemical structures of the matlystatin congeners were elucidated by Haruyama et al. in 1994. This compound, along with its fellow congeners, possesses a core structure characterized by a piperazic acid derivative linked to a side chain containing a hydroxamic acid functional group. The variation among the matlystatins lies in the substitution on the terminal amino group of the piperazic acid moiety.
Inhibitory Activity and Mechanism of Action
While specific inhibitory concentration (IC50) values for this compound are not available in the published literature, data for Matlystatin A and B provide a strong basis for inferring its potential activity.
Quantitative Data for Matlystatin Congeners
The inhibitory activities of Matlystatin A and B against various MMPs have been reported. This data is summarized in the table below to provide a comparative context for the potential efficacy of this compound.
| Compound | MMP Target | IC50 (µM) | Reference |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [4][5] |
| 72 kDa type IV collagenase (MMP-2) | 0.56 | [4][5] | |
| Matlystatin B | 92 kDa type IV collagenase (MMP-9) | 0.57 | [8] |
Inferred Activity of this compound based on Structure-Activity Relationships (SAR)
Structure-activity relationship studies on derivatives of Matlystatin B have provided insights into the structural features that govern inhibitory potency and selectivity.[8] The primary differences between the matlystatin congeners are located in the P' region of the inhibitor, which interacts with the S' subsites of the MMP active site.
General Mechanism of Action of Hydroxamate-Based MMP Inhibitors
The inhibitory activity of matlystatins is attributed to their hydroxamic acid functional group. This group acts as a potent zinc-binding group (ZBG) that chelates the catalytic zinc ion (Zn2+) in the active site of MMPs.[3][6][7] This chelation is a reversible process that blocks the binding of the natural substrate, thereby inhibiting the enzyme's proteolytic activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound as an MMP inhibitor.
Isolation and Purification of Matlystatins
Matlystatins are isolated from the fermentation broth of Actinomadura atramentaria.[1] A general protocol for their extraction and purification is as follows:
-
Fermentation: Culture Actinomadura atramentaria in a suitable medium to produce matlystatins.
-
Extraction: After fermentation, centrifuge the broth to separate the mycelium. Extract the supernatant with a solvent such as n-butanol.
-
Chromatography: Concentrate the butanol extract and subject it to a series of chromatographic separations. This may include:
-
Silica gel column chromatography.
-
Reversed-phase column chromatography (e.g., using Diaion HP-20).
-
High-performance liquid chromatography (HPLC) to separate the individual matlystatin congeners.[1]
-
MMP Inhibition Assay using Gelatin Zymography
Gelatin zymography is a widely used method to assess the activity of gelatinases (MMP-2 and MMP-9) and the inhibitory effect of compounds like this compound.[1]
Materials:
-
SDS-polyacrylamide gels co-polymerized with gelatin (1 mg/mL).
-
Samples containing active MMPs (e.g., conditioned media from cancer cell lines).
-
This compound at various concentrations.
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100).
-
Zymogram developing buffer (e.g., Tris-HCl, CaCl2, ZnCl2).
-
Coomassie Brilliant Blue staining solution.
-
Destaining solution.
Procedure:
-
Sample Preparation: Incubate the active MMP samples with different concentrations of this compound for a specified time at 37°C.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.
-
Development: Incubate the gel in developing buffer overnight at 37°C. During this time, the active MMPs will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.
-
Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of these bands will decrease with increasing concentrations of this compound, allowing for the determination of its inhibitory activity.
Signaling Pathways and Future Directions
The primary mechanism of action for matlystatins is the direct inhibition of MMP activity. However, MMPs are involved in complex signaling pathways that regulate cell behavior. By inhibiting MMPs, this compound could indirectly affect these pathways. For instance, MMPs can cleave and activate or inactivate various signaling molecules, including growth factors, cytokines, and cell surface receptors.
Further research is needed to fully elucidate the biological effects of this compound. Key areas for future investigation include:
-
Determination of IC50 values: Direct measurement of the inhibitory activity of purified this compound against a panel of MMPs is crucial.
-
Selectivity profiling: Assessing the selectivity of this compound for different MMPs and other metalloproteinases is important for understanding its potential therapeutic window and off-target effects.
-
In vitro and in vivo studies: Investigating the effects of this compound on cell invasion, migration, and angiogenesis in cell-based assays and animal models will provide insights into its therapeutic potential.
-
Exploration of downstream signaling effects: Examining how inhibition of specific MMPs by this compound impacts cellular signaling pathways will provide a more complete understanding of its mechanism of action.
Conclusion
This compound is a promising, yet understudied, member of the matlystatin family of MMP inhibitors. While direct quantitative data on its inhibitory activity is currently lacking, its structural similarity to other potent matlystatins suggests it is a valuable candidate for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the therapeutic potential of this compound in diseases driven by dysregulated MMP activity. Future studies focused on quantifying its inhibitory profile and elucidating its effects on cellular signaling will be critical in advancing this natural product towards clinical applications.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gelatin zymography protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Matlystatin E: A Technical Guide to its Physico-chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatin E is a member of the matlystatin family, a group of natural products isolated from the actinomycete Actinomadura atramentaria.[1] These compounds have garnered interest in the scientific community for their potent inhibitory activity against matrix metalloproteinases (MMPs), a class of enzymes implicated in a variety of physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, details the experimental methodologies for its characterization, and elucidates its mechanism of action as an MMP inhibitor. It is important to distinguish this compound from the similarly named but structurally and functionally distinct compound, Monomethyl auristatin E (MMAE), a potent tubulin inhibitor used in antibody-drug conjugates.
Physico-chemical Properties of this compound
The physico-chemical characteristics of this compound are fundamental to understanding its biological activity, formulation, and potential as a therapeutic agent. The following table summarizes the available quantitative data for this compound. It should be noted that while the molecular formula and weight have been reported, comprehensive experimental data on properties such as melting point, solubility, and stability are not widely available in the public domain.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₂N₆O₆ | CD BioSustainable |
| Molecular Weight | 534.65 g/mol | CD BioSustainable |
| CAS Number | 140638-26-2 | CD BioSustainable |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Solubility | Not specified | N/A |
| Stability | Not specified | N/A |
Experimental Protocols
The characterization of this compound and its congeners, as described in the foundational literature, involved a series of meticulous experimental procedures. While the specific parameters for every experiment on this compound are not detailed in publicly accessible literature, the general methodologies employed for the isolation and characterization of the matlystatin family provide a framework for understanding how its properties were determined.
Isolation and Purification of Matlystatins
The initial isolation of matlystatins from the fermentation broth of Actinomadura atramentaria involved a multi-step purification process designed to separate the different congeners.
Workflow for Matlystatin Isolation
Caption: Workflow for the isolation and purification of Matlystatin congeners.
Structure Elucidation
The determination of the chemical structure of the matlystatins, including this compound, was accomplished through a combination of advanced spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Purpose : To determine the carbon-hydrogen framework of the molecule and the connectivity of atoms.
-
Methodology :
-
A purified sample of the matlystatin congener is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts, coupling constants, and cross-peaks are analyzed to piece together the molecular structure.
-
-
-
Mass Spectrometry (MS) :
-
Purpose : To determine the molecular weight and elemental composition of the molecule.
-
Methodology :
-
A sample of the matlystatin is introduced into the mass spectrometer.
-
Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to ionize the molecule.
-
The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight with high accuracy.
-
-
Mechanism of Action: Matrix Metalloproteinase Inhibition
This compound functions as an inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is associated with numerous pathological conditions. The inhibitory action of matlystatins is attributed to the presence of a hydroxamic acid moiety, which chelates the zinc ion in the active site of the MMP, thereby blocking its catalytic activity.
Signaling Pathway of MMP Inhibition by this compound
Caption: this compound inhibits MMP-mediated degradation of the extracellular matrix.
This guide provides a foundational understanding of the physico-chemical properties and mechanism of action of this compound for professionals in the field of drug discovery and development. Further research is warranted to fully elucidate the experimental parameters of its properties and to explore its therapeutic potential.
References
Methodological & Application
Matlystatin E: Application Notes and Protocols for Inhibiting Tumor Cell Invasion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor cell invasion is a critical step in cancer metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. Matrix metalloproteinases (MMPs) and aminopeptidases are two major classes of enzymes that are overexpressed in many cancers and play a pivotal role in ECM degradation, thereby facilitating tumor cell invasion and metastasis.[1][2]
Matlystatins are a class of naturally derived compounds that have been identified as potent inhibitors of both MMPs and aminopeptidases.[3][4] While extensive research has been conducted on members of this family, such as Matlystatin A and B, specific data on Matlystatin E is less prevalent in the current literature. However, based on the known activities of related matlystatins, this compound is expected to exhibit similar inhibitory effects on tumor cell invasion.
These application notes provide a comprehensive overview of the mechanism of action of matlystatins and detailed protocols for evaluating the efficacy of this compound as an inhibitor of tumor cell invasion.
Mechanism of Action
Matlystatins primarily function by inhibiting the enzymatic activity of MMPs and aminopeptidases, which are crucial for the breakdown of the ECM.[3]
-
Matrix Metalloproteinase (MMP) Inhibition : MMPs, particularly gelatinases like MMP-2 and MMP-9, are key enzymes in the degradation of type IV collagen, a major component of the basement membrane.[1][5] Matlystatins, as hydroxamate-based inhibitors, chelate the active site zinc ion of MMPs, leading to a reversible inhibition of their proteolytic activity.[4][6] This prevents the breakdown of the ECM, thereby hindering the physical passage of tumor cells.[1]
-
Aminopeptidase N (APN/CD13) Inhibition : Aminopeptidase N is a cell surface peptidase that is often overexpressed on tumor cells and is involved in tumor invasion and angiogenesis. Matlystatin A has been shown to effectively suppress the activity of aminopeptidase N.[3] By inhibiting APN, matlystatins can interfere with multiple signaling pathways that contribute to cancer progression.
The dual inhibition of both MMPs and aminopeptidases by the matlystatin class of compounds makes them promising candidates for anti-metastatic therapies.
Quantitative Data
| Compound | Target Enzyme | IC50 Value (µM) | Cancer Cell Line | Invasion Assay IC50 (µM) | Reference |
| Matlystatin A | MMP-2 (72 kDa) | 0.56 | - | - | [4] |
| Matlystatin A | MMP-9 (92 kDa) | 0.3 | - | - | [4] |
| Matlystatin A | Aminopeptidase N | - | HT1080 | - | [3] |
| Matlystatin A | - | - | HT1080 | 21.6 (Matrigel) | [3] |
| Matlystatin B | MMP-2 | - | - | - | [6] |
| Matlystatin B | MMP-9 | 0.57 | - | - | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-invasive properties of this compound.
Matrigel Invasion Assay
This assay measures the ability of tumor cells to invade through a basement membrane extract (Matrigel), mimicking the in vivo invasion process.
Materials:
-
Boyden chambers (Transwell inserts with 8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Tumor cell line (e.g., HT1080 fibrosarcoma, MDA-MB-231 breast cancer)
-
Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)
-
This compound
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Procedure:
-
Thaw Matrigel on ice overnight. Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of a cold Transwell insert.
-
Incubate the plate at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
Harvest tumor cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in serum-free medium.
-
Add 200 µL of the cell suspension with the desired concentration of this compound (or vehicle control) to the upper chamber of the Matrigel-coated insert.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained, invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
MMP Inhibition Assay (Gelatin Zymography)
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and assess their inhibition by this compound.
Materials:
-
Conditioned medium from tumor cell cultures (treated with or without this compound)
-
SDS-PAGE equipment
-
Polyacrylamide gels containing gelatin (1 mg/mL)
-
Zymogram renaturing and developing buffers
-
Coomassie Brilliant Blue staining and destaining solutions
Procedure:
-
Culture tumor cells to sub-confluency and then incubate them in serum-free medium with various concentrations of this compound for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein from each sample with non-reducing SDS sample buffer. Do not boil the samples.
-
Load the samples onto a gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at 4°C.
-
After electrophoresis, wash the gel with a renaturing buffer (containing Triton X-100) to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel. Gelatinolytic activity will appear as clear bands against a blue background.
-
Quantify the band intensity using densitometry to determine the level of MMP inhibition.
Aminopeptidase N (APN/CD13) Inhibition Assay
This is a colorimetric assay to measure the enzymatic activity of APN and its inhibition by this compound.
Materials:
-
Tumor cell lysate or purified APN enzyme
-
APN substrate (e.g., L-Leucine-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the tumor cell lysate or purified APN to each well.
-
Add the different concentrations of this compound (or vehicle control) to the wells and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the APN substrate, L-Leucine-p-nitroanilide, to each well to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm, which corresponds to the production of p-nitroaniline.
-
Calculate the percentage of APN inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound, as a member of the matlystatin family of natural products, holds significant potential as an inhibitor of tumor cell invasion. Its proposed dual-action mechanism, targeting both MMPs and aminopeptidases, offers a promising strategy for the development of anti-metastatic agents. The protocols outlined in these application notes provide a robust framework for researchers and drug development professionals to investigate and quantify the efficacy of this compound and other related compounds in pre-clinical cancer models. Further studies are warranted to elucidate the specific inhibitory profile and therapeutic potential of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Metalloproteinases and cancer invasion. | Sigma-Aldrich [merckmillipore.com]
- 3. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEROPS - the Peptidase Database [ebi.ac.uk]
- 7. Synthesis and structure-activity relationships of gelatinase inhibitors derived from matlystatins - PubMed [pubmed.ncbi.nlm.nih.gov]
Matlystatin E: A Potent Tool for Elucidating the Role of Matrix Metalloproteinases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their enzymatic activity is implicated in a myriad of physiological processes, including development, wound healing, and angiogenesis. However, dysregulation of MMP activity is a hallmark of numerous pathological conditions such as cancer, arthritis, and cardiovascular diseases. The study of MMPs and the development of specific inhibitors are therefore of significant interest in both basic research and drug development.
Mechanism of Action
Matlystatins, as hydroxamate-based inhibitors, function by directly interacting with the catalytic zinc ion in the active site of MMPs. This interaction is reversible and competitive with respect to the substrate.[2] The specificity of different Matlystatin congeners for various MMPs is influenced by the side chains of the molecule, which interact with the S1' substrate-binding pocket of the enzyme.
Quantitative Data on Matlystatin Congeners
To facilitate the experimental design and interpretation of results when using Matlystatin E, the following tables summarize the known inhibitory concentrations (IC50) of the closely related compounds, Matlystatin A and Matlystatin B, against various MMPs.
Table 1: Inhibitory Activity (IC50) of Matlystatin A [2]
| Enzyme | Molecular Weight (kDa) | IC50 (µM) |
| Type IV Collagenase | 92 (proMMP-9) | 0.3 |
| Type IV Collagenase | 72 (proMMP-2) | 0.56 |
| Thermolysin | - | > 2.1 |
| Aminopeptidase M | - | > 6.2 |
Table 2: Inhibitory Activity (IC50) of Matlystatin B and its Derivative R-94138 [3]
| Compound | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-9 (Gelatinase B) | MMP-13 (Collagenase-3) |
| Matlystatin B | - | 1.7 µM | - | - | 570 nM | - |
| R-94138 | > 8.3 µM (Ki) | 38 nM | 28 nM | 23 nM | 1.2 nM | 38 nM |
Note: R-94138 is a derivative of Matlystatin.[3]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on MMP activity and cellular processes.
Protocol 1: In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This protocol describes a method to determine the inhibitory activity of this compound against a specific MMP using a fluorogenic peptide substrate.
Materials:
-
Recombinant human MMP of interest (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant MMP in Assay Buffer to the desired working concentration.
-
Assay Setup: In the 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control (DMSO in Assay Buffer)
-
Diluted MMP enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for in vitro MMP inhibition assay.
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol allows for the detection of MMP-2 and MMP-9 activity in biological samples and the assessment of inhibition by this compound.
Materials:
-
Cell culture supernatant or tissue homogenate
-
This compound
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 0.1% gelatin
-
Sample buffer (non-reducing)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatant or prepare tissue homogenates.
-
Treat samples with various concentrations of this compound or a vehicle control and incubate under desired conditions.
-
-
Electrophoresis:
-
Mix the samples with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
-
Renaturation: After electrophoresis, wash the gel in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the MMPs to renature.
-
Enzyme Activation and Incubation:
-
Wash the gel briefly with water.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Quantify the intensity of the clear bands using densitometry software.
-
Compare the band intensities of this compound-treated samples to the control to determine the extent of inhibition.
-
Workflow for gelatin zymography.
Protocol 3: Cell-Based Invasion Assay (Boyden Chamber/Transwell Assay)
This protocol assesses the effect of this compound on the invasive potential of cells through a basement membrane matrix. Matlystatin A has been shown to inhibit the invasion of human fibrosarcoma HT1080 cells with an IC50 of 21.6 µM.[2]
Materials:
-
Invasive cell line (e.g., HT1080, MDA-MB-231)
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Basement membrane extract (e.g., Matrigel™)
-
Cell culture medium (serum-free and serum-containing)
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Coating of Transwell Inserts:
-
Thaw the basement membrane extract on ice.
-
Dilute the extract with cold, serum-free medium.
-
Coat the upper surface of the transwell insert membranes with the diluted extract and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture the cells to sub-confluency.
-
Starve the cells in serum-free medium for several hours before the assay.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound or a vehicle control.
-
-
Assay Setup:
-
Place the coated transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension containing this compound or control to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with the fixing solution.
-
Stain the fixed cells with the staining solution.
-
Count the number of stained cells in several microscopic fields for each insert.
-
Calculate the percentage of invasion inhibition for each concentration of this compound compared to the control.
-
Signaling Pathways Involving MMPs
MMPs are key downstream effectors in various signaling pathways that regulate cell behavior. Understanding these pathways is crucial for interpreting the effects of MMP inhibitors like this compound.
Simplified MMP signaling pathway.
Conclusion
This compound, as a member of the Matlystatin family of natural MMP inhibitors, represents a valuable tool for investigating the complex roles of MMPs in health and disease. While specific inhibitory data for this compound is yet to be widely published, the information available for its congeners, Matlystatin A and B, provides a solid foundation for its application in various in vitro and cell-based assays. The protocols and information provided herein are intended to guide researchers in effectively utilizing this compound to further our understanding of MMP biology and to accelerate the development of novel therapeutic strategies targeting these critical enzymes.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Matlystatin E: Application Notes and Protocols for Collagenase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatins are a group of naturally occurring hydroxamic acid-containing compounds isolated from the fermentation broth of Actinomadura atramentaria.[1][2] These compounds, including Matlystatin A, B, D, E, and F, have been identified as potent inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases (MMP-2 and MMP-9).[1][3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components, such as collagen. Under pathological conditions, including cancer metastasis, arthritis, and fibrosis, the activity of MMPs is often dysregulated. Consequently, the inhibition of these enzymes presents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the experimental design of collagenase inhibition studies using Matlystatin E. While specific quantitative inhibitory data for this compound is not extensively available in public literature, this guide offers a comprehensive framework for its characterization as a collagenase inhibitor.
Data Presentation: Comparative Inhibitory Activity of Matlystatins
To provide a context for the potential efficacy of this compound, the following table summarizes the available half-maximal inhibitory concentration (IC50) values for other members of the Matlystatin family against various matrix metalloproteinases.
| Compound | MMP Target | IC50 (µM) | Reference |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [3] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [3] |
| Matlystatin B | MMP-2 | 1.7 | [4] |
| Matlystatin B | MMP-9 | 0.57 | [4] |
Signaling Pathways
MMPs, including collagenases, play a critical role in the tumor microenvironment by degrading the ECM, which is a barrier to cancer cell invasion and metastasis. Their expression and activity are regulated by complex signaling pathways. Understanding these pathways is crucial for the development of targeted cancer therapies.
Caption: Signaling pathways regulating MMP expression and activity in cancer.
Experimental Protocols
The following protocols provide a detailed methodology for determining the inhibitory effect of this compound on collagenase activity.
Protocol 1: In Vitro Collagenase Inhibition Assay (Fluorogenic Substrate)
This assay is a common method to determine the inhibitory potential of a compound against a specific collagenase, such as MMP-1, MMP-8, or MMP-13.
Materials:
-
Recombinant human collagenase (e.g., MMP-1, MMP-8, MMP-13)
-
Fluorogenic collagenase substrate (e.g., FITC-labeled collagen)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Marimastat, Batimastat)
-
96-well black microplate
-
Fluorometric microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro collagenase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a working solution of the recombinant collagenase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare the fluorogenic substrate according to the manufacturer's instructions.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 10 µL of each this compound dilution.
-
Positive Control Wells: Add 10 µL of the positive control inhibitor at a concentration known to cause significant inhibition.
-
Enzyme Control Wells (100% activity): Add 10 µL of Assay Buffer (or DMSO at the same final concentration as the test wells).
-
Blank Wells (No enzyme): Add 20 µL of Assay Buffer.
-
-
Enzyme Addition:
-
To all wells except the Blank wells, add 10 µL of the diluted collagenase enzyme solution.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 80 µL of the fluorogenic substrate solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (refer to substrate manufacturer's data sheet) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Enzyme Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Protocol 2: Cell-Based Invasion Assay (Boyden Chamber Assay)
This assay assesses the ability of an inhibitor to block cancer cell invasion through a basement membrane matrix, a process highly dependent on collagenase activity.
Materials:
-
Invasive cancer cell line (e.g., HT1080, MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel™ or a similar basement membrane extract
-
This compound
-
Calcein AM or crystal violet for cell staining and quantification
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free medium.
-
Coat the top of the Boyden chamber inserts with a thin layer of the diluted Matrigel™ and allow it to solidify at 37°C.
-
-
Cell Preparation:
-
Culture the cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound.
-
-
Assay Setup:
-
Place the Matrigel™-coated inserts into the wells of a 24-well plate.
-
In the lower chamber of each well, add medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber (the insert), add the cell suspension containing this compound.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours, allowing the cells to invade through the Matrigel™ and the porous membrane.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom surface of the insert (e.g., with crystal violet or Calcein AM).
-
Visualize and count the stained cells under a microscope. Alternatively, for fluorescently labeled cells, quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of invasion inhibition for each concentration of this compound relative to the untreated control.
-
Determine the IC50 value for the inhibition of cell invasion.
-
Conclusion
While specific inhibitory data for this compound remains to be fully elucidated in publicly accessible literature, the provided protocols offer a robust framework for its characterization as a collagenase inhibitor. The structural similarity of this compound to other known potent Matlystatin inhibitors suggests its potential as a valuable tool for research and drug development in therapeutic areas where collagenase activity is implicated. The experimental designs detailed in these application notes will enable researchers to determine the efficacy and potency of this compound and to further investigate its mechanism of action in relevant biological systems.
References
- 1. 12 Studies on matlystatins, new inhibitors of typeIV collagenases [jstage.jst.go.jp]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Animal Studies with Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent. Due to its high toxicity, it is not used as a standalone drug in clinical settings. Instead, it is conjugated to a monoclonal antibody (mAb) to form an antibody-drug conjugate (ADC). This targeted delivery system directs MMAE specifically to cancer cells, minimizing exposure to healthy tissues. MMAE functions as a powerful antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
These application notes provide a comprehensive overview of the use of MMAE in in vivo animal studies, with a focus on xenograft models. The provided protocols and data are intended to guide researchers in designing and executing their own preclinical evaluations of MMAE-based therapeutics.
Mechanism of Action
MMAE exerts its cytotoxic effects by disrupting microtubule dynamics.[2] As a tubulin polymerization inhibitor, it binds to tubulin dimers, preventing their assembly into microtubules. This leads to the breakdown of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Consequently, the cell cycle is arrested at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1] When delivered as part of an ADC, the mAb component binds to a specific antigen on the surface of a cancer cell. The ADC is then internalized, and within the cell, the linker connecting the mAb and MMAE is cleaved, releasing the potent cytotoxic payload.
Signaling Pathway
The primary signaling cascade initiated by MMAE-induced microtubule disruption leads to the activation of the DNA damage response pathway and mitotic catastrophe.
In Vivo Animal Studies: Data Summary
The following tables summarize quantitative data from various in vivo animal studies involving MMAE, both as a free agent and as part of an ADC. These studies typically utilize xenograft models where human cancer cells are implanted into immunocompromised mice.
Table 1: In Vivo Efficacy of Free MMAE in Murine Xenograft Models
| Animal Model | Cancer Type | MMAE Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| NOD/SCID Mice | Prostate Cancer (LNCaP xenograft) | 0.1 mg/kg | Intravenous | Twice a week for 5 doses, then once a week for 3 doses | Moderate increase in tumor volume, all animals survived to day 51 | [3] |
| Athymic Nude Mice | Breast Cancer (MDA-MB-468 xenograft) | 0.1 mg/kg | Intravenous (penile vein) | Single dose | Pharmacokinetic study, rapid plasma clearance, extensive tissue distribution | [4] |
| Murine Tumor Xenografts | Pancreatic (PANC-1) & Colorectal (HCT-116) Cancer | Not specified for free MMAE efficacy | Not specified | Not specified | Free MMAE with IR resulted in tumor growth delay | [1][5] |
Table 2: In Vivo Efficacy of MMAE-Antibody Drug Conjugates (ADCs) in Murine Xenograft Models
| Animal Model | ADC Target | Cancer Type | ADC Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Nude Mice | CD56 | Small Cell Lung Cancer (NCI-H69 & NCI-H526 xenografts) | 10 mg/kg | Not specified | Every three days for a total of three times | Tumor regression maintained for 52-56 days | [6] |
| Primary Human Leukemia Mouse Model | CD22 | Precursor B cell Acute Lymphoblastic Leukemia | 7.5 mg/kg | Intravenous | Weekly for 3 weeks | Significant therapeutic efficacy | [7] |
| Nude Mice | Nectin-4 | Urothelial Carcinoma | Not specified | Not specified | Days 0, 7, 14, and 21 | Not specified in snippet | [5] |
| SCID Mice | HER2 | Breast Cancer | 5 mg/kg | Intravenous (tail vein) | Single dose | Pharmacokinetic study, higher MMAE concentration in tumor vs. serum | [8] |
| NOD/SCID Mice | PSMA | Prostate Cancer (LNCaP xenograft) | 1.0 mg/kg | Intravenous | Twice a week for 5 doses, then once a week for 3 doses | Substantial tumor growth inhibition | [3] |
| Mouse Xenograft Model | KRAS G12V | Not specified | 20 mg/kg | Not specified | Single dose when tumor volume reached 700 mm³ | Significantly inhibited tumor growth | [9] |
Experimental Protocols
The following are generalized protocols for in vivo animal studies with MMAE, synthesized from multiple sources. Specific details may need to be optimized for individual experimental designs.
Protocol 1: General In Vivo Efficacy Study of an MMAE-ADC in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an MMAE-conjugated antibody in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Human cancer cell line of interest
-
MMAE-ADC
-
Vehicle control (e.g., sterile PBS)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Workflow Diagram:
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under appropriate conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers and calculate the volume (Volume = (length x width²)/2).
-
Randomize mice into treatment and control groups (n=6-10 mice per group) with comparable mean tumor volumes.
-
-
Treatment Administration:
-
Prepare the MMAE-ADC and vehicle control solutions at the desired concentrations.
-
Administer the treatment intravenously (e.g., via tail vein injection) according to the predetermined schedule (e.g., once weekly for 3 weeks).[7]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or skin lesions.
-
-
Endpoint and Analysis:
-
Euthanize the animals when tumors reach a predetermined size, or at the end of the study period.
-
Collect tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of the MMAE-ADC on tumor growth and overall animal health.
-
Protocol 2: Radiosensitization Study of MMAE in a Xenograft Mouse Model
Objective: To investigate the potential of MMAE to sensitize tumors to ionizing radiation (IR).
Materials:
-
Same as Protocol 1, with the addition of access to an animal irradiator.
Procedure:
-
Tumor Establishment and Grouping:
-
Follow steps 1 and 2 from Protocol 1 to establish tumors and assign animals to treatment groups.
-
Treatment groups will typically include: (1) Vehicle control, (2) IR alone, (3) MMAE alone, and (4) MMAE + IR.
-
-
MMAE Administration:
-
Administer MMAE (either free or as an ADC) at a predetermined time point before irradiation to allow for drug distribution and cellular uptake. The timing is critical and should be optimized based on the pharmacokinetic profile of the MMAE formulation.
-
-
Irradiation:
-
Anesthetize the mice and shield the non-tumor-bearing parts of the body.
-
Deliver a single or fractionated dose of IR to the tumor using a dedicated animal irradiator.
-
-
Monitoring and Endpoint:
Safety and Toxicology
While targeted delivery via ADCs significantly improves the safety profile of MMAE, off-target toxicities can still occur. Nonclinical safety studies in rats and monkeys have identified several common antigen-independent toxicities associated with MMAE-based ADCs. These include:
-
Hematologic Toxicity: Myelosuppression, including neutropenia and thrombocytopenia, is a common dose-limiting toxicity.[10][11]
-
Lymphoid Depletion: Effects on lymphoid organs have been observed.[10][11]
-
Reproductive Toxicity: MMAE can have adverse effects on reproductive tissues.[10][12]
It is crucial to monitor for these potential toxicities during in vivo studies by including complete blood counts (CBCs) and histopathological analysis of relevant organs in the study design.
Conclusion
MMAE is a highly effective cytotoxic agent that, when coupled with a monoclonal antibody, provides a powerful platform for targeted cancer therapy. The protocols and data presented here offer a foundational guide for researchers embarking on in vivo preclinical studies with MMAE-based compounds. Careful experimental design, including appropriate animal models, dosing regimens, and comprehensive monitoring, is essential for obtaining robust and translatable results that can inform future clinical development.
References
- 1. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Whole-Body Pharmacokinetics and Physiologically Based Pharmacokinetic Model for Monomethyl Auristatin E (MMAE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preclinical-safety-profile-of-disitamab-vedotin-a-novel-anti-her2-antibody-conjugated-with-mmae - Ask this paper | Bohrium [bohrium.com]
- 12. mdpi.com [mdpi.com]
Delivery Methods for Matlystatin E in Research Models: A Review of Available Information
Researchers, scientists, and drug development professionals investigating the therapeutic potential of Matlystatin E and other members of the matlystatin family will find a notable scarcity of detailed in vivo delivery protocols in publicly accessible scientific literature. While the matlystatins have been identified as a group of matrix metalloproteinase (MMP) inhibitors, specific methodologies for their application in research models remain largely unpublished.
This document summarizes the currently available information on this compound and its related compounds and provides a general overview of delivery methods that could be considered for preclinical studies of MMP inhibitors, based on research with other molecules in this class.
General Information on Matlystatins
Matlystatins, including this compound, are natural products isolated from the fermentation broth of the actinomycete Actinomadura atramentaria.[1] These compounds have been identified as inhibitors of type IV collagenases, which are a part of the matrix metalloproteinase (MMP) family of enzymes.[1] MMPs are known to play a role in tissue remodeling and are implicated in various pathological processes, including cancer metastasis.
Potential Delivery Methods for MMP Inhibitors in Research Models (General Overview)
In the absence of specific data for this compound, researchers can consider common delivery methods employed for other investigational MMP inhibitors in preclinical research. The choice of delivery method is critical and depends on the physicochemical properties of the compound, the animal model being used, and the research question being addressed.
Common Administration Routes:
-
Intraperitoneal (I.P.) Injection: This is a frequent method for delivering small molecule inhibitors in rodent models. It allows for systemic distribution and is relatively easy to perform.
-
Oral Gavage (P.O.): If the compound has suitable oral bioavailability, this method mimics a common clinical route of administration.
-
Intravenous (I.V.) Injection: This route ensures immediate and complete systemic exposure and is often used for compounds with poor oral bioavailability.
-
Subcutaneous (S.C.) Injection: This can provide a slower, more sustained release of the compound.
-
Topical Application: For studies investigating skin-related pathologies, direct application to the site may be appropriate.
Experimental Considerations
When designing in vivo studies for a novel MMP inhibitor like this compound, several key factors must be optimized:
-
Formulation: The compound must be dissolved or suspended in a biocompatible vehicle. Common vehicles include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), or various oil-based formulations. The final concentration of solvents like DMSO should be kept low to avoid toxicity.
-
Dosage and Dosing Schedule: A dose-response study is essential to determine the optimal therapeutic dose that balances efficacy with minimal toxicity. The dosing frequency will depend on the pharmacokinetic profile of the compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting experimental results.
-
Toxicity: Acute and chronic toxicity studies are necessary to establish the safety profile of the compound.
Signaling Pathways Involving Matrix Metalloproteinases
MMPs are involved in a complex network of signaling pathways that regulate cell behavior. Inhibition of MMPs can impact these pathways. While the specific downstream effects of this compound are not documented, a general understanding of MMP-related signaling can guide research.
Caption: Hypothesized mechanism of this compound action.
Experimental Workflow for Evaluating a Novel MMP Inhibitor
The following diagram outlines a general workflow for the preclinical evaluation of a novel MMP inhibitor like this compound.
Caption: General preclinical evaluation workflow for an MMP inhibitor.
Conclusion
While this compound has been identified as a matrix metalloproteinase inhibitor, there is a significant lack of published data regarding its delivery and application in in vivo research models. The information provided here serves as a general guide for researchers interested in investigating this and other novel MMP inhibitors. It is imperative that future research on this compound includes detailed reporting of experimental protocols to facilitate the advancement of knowledge in this area. Researchers are encouraged to perform thorough literature reviews on more extensively studied MMP inhibitors to inform their experimental design for this compound.
References
Troubleshooting & Optimization
Matlystatin E solubility and stability issues
Disclaimer: Specific experimental data for Matlystatin E is limited in publicly available literature. The information provided herein is based on the known properties of the Matlystatin family of compounds (A, B, D, F), which are structurally related hydroxamate-based inhibitors of matrix metalloproteinases (MMPs), and general knowledge of this class of molecules. Researchers should use this information as a guide and perform their own validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the matlystatin group of compounds, which are natural products isolated from Actinomyces atramentaria.[1][2] Structurally, it is a hydroxamate-based compound. The hydroxamate group is a key functional moiety that acts as a zinc-chelating agent.[3] Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. This compound, like other matlystatins, is believed to exert its inhibitory effect by binding to the active site of MMPs, where the hydroxamate group chelates the catalytic zinc ion, thereby blocking the enzyme's activity.[3] This inhibition of MMPs can modulate various physiological and pathological processes, including tissue remodeling, inflammation, and tumor cell invasion.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing high-concentration stock solutions of hydroxamate-based inhibitors.[4]
-
Ethanol: Ethanol can also be used to dissolve this compound.
-
Dimethylformamide (DMF): DMF is another suitable organic solvent for this class of compounds.
It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.
Q3: My this compound solution appears to be degrading. How can I improve its stability?
Hydroxamate-based compounds can be susceptible to degradation, particularly in aqueous solutions and at certain pH values. Here are some recommendations to enhance the stability of your this compound solutions:
-
Storage of Stock Solutions: Prepare stock solutions in a high-quality, anhydrous organic solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store aqueous solutions for extended periods.
-
pH Considerations: The stability of hydroxamic acids can be pH-dependent. They are generally more stable in neutral to slightly acidic conditions. Avoid highly basic conditions, as the hydroxamate group can be hydrolyzed.
-
Protection from Light: While not explicitly documented for this compound, it is good practice to protect solutions from light to prevent potential photodegradation.
Troubleshooting Guides
Problem: Precipitation of this compound in Aqueous Buffer/Media
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final working solution, ensuring it remains within the tolerance limits of your experimental system. Consider using a surfactant like Tween-80 or a solubilizing agent like PEG-400 in your formulation for in vivo studies. |
| Incorrect dilution method | When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| pH of the buffer | Check the pH of your aqueous buffer. If it is highly acidic or basic, it may affect the solubility. Adjust the pH to a more neutral range if your experiment allows. |
Problem: Inconsistent or No Inhibitory Activity in MMP Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment. Ensure that the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. |
| Incorrect assay conditions | Verify the optimal pH and temperature for the specific MMP you are assaying. The inhibitory activity of hydroxamates can be pH-dependent. Ensure the assay buffer components are compatible with the inhibitor. |
| Inhibitor concentration too low | Perform a dose-response experiment to determine the IC50 value of this compound for your specific MMP. Start with a wide range of concentrations. |
| Issues with the MMP enzyme | Ensure the MMP enzyme is active. Include a positive control inhibitor with known activity against the MMP to validate the assay. |
| Interference from assay components | Some components in complex media or buffers can chelate zinc or interact with the inhibitor. If possible, use a simplified assay buffer. |
Data Presentation
Table 1: Solubility of Related Hydroxamate-Based Inhibitors
Disclaimer: The following data is for compounds structurally related to this compound and should be used as a reference for initial experimental design.
| Compound | Solvent | Solubility | Reference |
| Acetohydroxamic acid | Water | Soluble | [5] |
| DMSO | Soluble | [5] | |
| Belinostat | DMSO | ≥ 48 mg/mL | - |
| Panobinostat | DMSO | ≥ 46 mg/mL | - |
| Vorinostat (SAHA) | DMSO | ≥ 49 mg/mL | - |
Note: The solubility of this compound is expected to be lower than these smaller hydroxamic acids due to its larger and more complex structure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, if the molecular weight of this compound is 500 g/mol , to make a 10 mM stock solution from 1 mg, you would add 200 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C or -80°C.
Protocol 2: General Fluorogenic MMP Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.
Materials:
-
Purified, active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MMP enzyme to the desired working concentration in cold Assay Buffer.
-
Prepare a series of dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare the fluorogenic substrate at the recommended concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer only.
-
Enzyme activity control wells: Add MMP enzyme and Assay Buffer.
-
Inhibitor wells: Add MMP enzyme and the different concentrations of this compound.
-
Positive control wells: Add MMP enzyme and the positive control inhibitor.
-
Solvent control wells: Add MMP enzyme and the same concentration of DMSO as in the inhibitor wells.
-
-
Pre-incubation: Add the enzyme to the wells containing the inhibitor or buffer and incubate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence (from blank wells).
-
Normalize the rates to the enzyme activity control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Matrix Metalloproteinase (MMP) Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Handling this compound.
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Matlystatin E Concentration
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Matlystatin E in their experiments.
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Concentration Optimization: The effective concentration of this compound can be cell-type dependent. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations around the expected IC50 value. As a reference, the related compound Matlystatin A inhibits 92 kDa and 72 kDa type IV collagenases (MMP-9 and MMP-2) with IC50 values of 0.3 µM and 0.56 µM, respectively.[1]
-
Inhibitor Stability: Ensure the proper storage and handling of your this compound stock solution. Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions in your culture medium for each experiment.
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells or could be actively transported out. Consider using a cell permeability assay to investigate this.
-
Presence of Serum: Components in fetal bovine serum (FBS) can bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using a serum-free medium during the treatment period if your experimental design allows.
-
Target Expression: Confirm that your cells express the target matrix metalloproteinases (MMPs) at a significant level. You can verify this using techniques like qPCR, Western blotting, or zymography.
Q2: I am observing significant cytotoxicity or cell death at my chosen this compound concentration. What should I do?
A2: Cytotoxicity can be a concern with any experimental compound. Here are some steps to mitigate this:
-
Determine the Cytotoxic Concentration: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. This will help you establish a therapeutic window.
-
Reduce Incubation Time: It's possible that prolonged exposure to the compound is causing cell death. Try reducing the incubation time and observing the effect.
-
Optimize Serum Concentration: As mentioned previously, serum components can interact with the compound. While reducing serum can sometimes increase efficacy, in some cases, serum proteins can mitigate cytotoxicity. Experiment with different serum concentrations to find a balance.
-
Purity of the Compound: Ensure the purity of your this compound. Impurities could be contributing to the observed cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the matlystatin family of compounds, which are known inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases like MMP-2 and MMP-9.[2][3] These compounds typically contain a hydroxamate group that reversibly chelates the zinc ion in the active site of the MMP, thereby inhibiting its enzymatic activity.[2]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: A good starting point is to perform a dose-response curve. Based on data for the related compound Matlystatin A, you could start with a range from 0.1 µM to 10 µM.[1] However, the optimal concentration will be specific to your cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: It is generally recommended to dissolve this compound in a solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation.
Q4: Can I use this compound in animal models?
A4: While the matlystatin family of compounds has been investigated for its biological activities, the suitability of this compound for in vivo studies would depend on its pharmacokinetic and pharmacodynamic properties, which may require further investigation.
Quantitative Data
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [1] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound for a Cell Invasion Assay
This protocol outlines a general procedure to determine the optimal, non-toxic concentration of this compound for inhibiting cell invasion through a basement membrane extract (BME)-coated transwell insert.
Materials:
-
Your cell line of interest
-
This compound
-
Cell culture medium (with and without serum)
-
Transwell inserts with 8 µm pore size
-
Basement Membrane Extract (BME)
-
Cell viability assay kit (e.g., MTT, Calcein-AM)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
-
Microplate reader
-
Inverted microscope
Methodology:
-
Cell Viability Assay (Dose-Response): a. Plate your cells in a 96-well plate at a suitable density. b. After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for the intended duration of your invasion assay (e.g., 24 or 48 hours). c. Include a vehicle control (e.g., DMSO) and an untreated control. d. At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. e. Determine the highest concentration of this compound that does not significantly reduce cell viability. This will be your maximum concentration for the invasion assay.
-
Cell Invasion Assay: a. Coat the transwell inserts with BME and allow it to solidify. b. Seed your cells in the upper chamber of the transwell in a serum-free medium containing different non-toxic concentrations of this compound (as determined in the previous step). Include a vehicle control. c. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. d. Incubate for a period that allows for cell invasion (e.g., 24-48 hours). e. After incubation, remove the non-invading cells from the upper surface of the insert. f. Fix and stain the invading cells on the lower surface of the insert. g. Count the number of invading cells in several fields of view under a microscope. h. Quantify the results and determine the concentration of this compound that gives the desired level of invasion inhibition without causing cytotoxicity.
Visualizations
Caption: Inhibition of MMP-mediated ECM degradation by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matlystatin E Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Matlystatin E in enzymatic assays. This compound belongs to a family of naturally derived matrix metalloproteinase (MMP) inhibitors. Accurate and reproducible data in these assays is critical for drug development and scientific research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the matlystatin family of compounds, which are known inhibitors of matrix metalloproteinases (MMPs).[1] As a hydroxamate-based inhibitor, this compound functions by chelating the zinc ion within the active site of MMPs, thereby reversibly inhibiting their enzymatic activity. This interaction prevents the MMP from binding to and cleaving its substrate.
Q2: Which MMPs are inhibited by the Matlystatin family of compounds?
Q3: What type of assay is most suitable for measuring this compound activity?
A fluorometric enzyme inhibition assay is a common and sensitive method for determining the inhibitory activity of compounds like this compound.[3][4][5] This assay utilizes a quenched fluorogenic substrate that, upon cleavage by an MMP, releases a fluorophore, resulting in a measurable increase in fluorescence. The reduction in fluorescence in the presence of this compound corresponds to its inhibitory effect.
Q4: How should I store and handle this compound?
While specific stability data for this compound is limited, general recommendations for similar hydroxamate-based inhibitors and peptides should be followed. Solid this compound should be stored at -20°C, protected from light and moisture. For stock solutions, it is advisable to dissolve the compound in a suitable solvent like DMSO and store in small aliquots at -20°C to minimize freeze-thaw cycles. The stability of this compound in aqueous assay buffers may be pH and temperature-dependent, so it is recommended to prepare fresh dilutions for each experiment.
Q5: I am not seeing any inhibition, what are the first things I should check?
If you are not observing any inhibitory activity from this compound, first verify the proper preparation and storage of all reagents, including the enzyme, substrate, and the inhibitor itself. Ensure that the assay buffer is at the correct pH and temperature for optimal enzyme activity. It is also crucial to confirm that the concentration of this compound is appropriate for the expected IC50 range. Finally, check your instrument settings, such as the excitation and emission wavelengths for the fluorophore being used.
Troubleshooting Guide
This guide addresses common issues encountered during this compound enzymatic assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Improper storage or handling of the MMP enzyme. 2. Incorrect assay buffer pH or temperature. 3. Inactive enzyme due to degradation or improper activation. | 1. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Verify the pH of the assay buffer and ensure the assay is performed at the optimal temperature for the specific MMP. 3. Use a fresh aliquot of the enzyme. If using a pro-MMP, ensure the activation step with APMA or trypsin was performed correctly. |
| High Background Fluorescence | 1. Autofluorescence of the test compound or sample components. 2. Contaminated reagents or microplate. 3. Substrate degradation due to light exposure or contamination. | 1. Run a control well with the compound and all assay components except the enzyme to measure background fluorescence. 2. Use fresh, high-quality reagents and black, clear-bottom microplates designed for fluorescence assays. 3. Protect the fluorogenic substrate from light and prepare fresh dilutions for each experiment. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors, especially with small volumes. 2. Incomplete mixing of reagents in the wells. 3. Fluctuation in incubation temperature. 4. This compound precipitation in the assay buffer. | 1. Use calibrated pipettes and consider preparing a master mix to minimize pipetting variability. 2. Ensure thorough mixing of the reaction components by gentle pipetting or using a plate shaker. 3. Use a temperature-controlled plate reader or incubator to maintain a consistent temperature throughout the assay. 4. Visually inspect the wells for any precipitation. If observed, consider adjusting the final DMSO concentration or using a different buffer system. |
| Unexpectedly High or Low IC50 Value | 1. Incorrect concentration of this compound or enzyme. 2. Sub-optimal substrate concentration. 3. The specific MMP being used has a different sensitivity to this compound. | 1. Double-check all dilution calculations and ensure accurate pipetting. 2. The substrate concentration should ideally be at or below the Km for the enzyme to ensure competitive inhibition can be accurately measured. 3. Refer to available literature for expected potency against the specific MMP. If data for this compound is unavailable, compare with data for closely related compounds like Matlystatin A or B. |
Quantitative Data
While specific IC50 values for this compound are not widely published, the following table provides data for the closely related Matlystatin A, which is the main component of the matlystatin family. This can serve as a reference for expected potency.
| Compound | Target Enzyme | IC50 Value |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 µM[2] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 µM[2] |
Experimental Protocols
Fluorometric MMP Inhibition Assay Protocol
This protocol is a general guideline for determining the inhibitory activity of this compound against MMP-2 or MMP-9 using a fluorogenic substrate.
Materials:
-
Recombinant active MMP-2 or MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)
-
DMSO (for dissolving this compound)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the MMP enzyme and fluorogenic substrate to their desired working concentrations in Assay Buffer. Keep the enzyme on ice.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank (no enzyme): Assay Buffer and substrate.
-
Control (no inhibitor): Assay Buffer, enzyme, and substrate.
-
Inhibitor wells: Diluted this compound, enzyme, and substrate.
-
-
The typical reaction volume is 100-200 µL.
-
-
Pre-incubation:
-
Add the enzyme to the wells containing the inhibitor dilutions and incubate for 15-30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm for Mca-based substrates).[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Determine the percent inhibition for each this compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of MMP inhibition by this compound.
Caption: Workflow for this compound enzymatic assay.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. abcam.com [abcam.com]
- 5. assaygenie.com [assaygenie.com]
Preventing degradation of Matlystatin E in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Matlystatin E in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of matrix metalloproteinases (MMPs).[1][2][3] Like other matlystatins, it belongs to the hydroxamate class of inhibitors.[1][4][5] The hydroxamic acid group in its structure chelates the zinc ion within the active site of MMPs, leading to reversible inhibition of their enzymatic activity.[3]
Q2: What are the primary factors that can cause this compound to degrade in solution?
The stability of this compound, like other hydroxamic acid-containing compounds, is primarily affected by:
-
pH: Hydroxamic acids are susceptible to hydrolysis, particularly in acidic conditions.[6] The keto form of the hydroxamic acid is more stable in acidic medium, while the iminol form prevails in basic conditions.[7] MMP activity itself is also influenced by pH.[8][9][10]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[11]
-
Enzymatic Degradation: If working with biological samples, enzymes such as cytochrome P450s can metabolize the hydroxamic acid group.[12]
-
Oxidation: The hydroxamic acid moiety can be susceptible to oxidation.[13][14]
-
Light: While not extensively documented for this compound specifically, many complex organic molecules are sensitive to photodegradation.
Q3: How should I store this compound to ensure its stability?
For optimal stability, follow these storage guidelines:
| Form | Storage Condition | Recommended Duration |
| Solid (Lyophilized Powder) | Store at -20°C, desiccated and protected from light. | Up to 6 months. |
| Stock Solution (in organic solvent) | Aliquot and store in tightly sealed vials at -20°C. For longer-term storage, -80°C is recommended. | Up to 1 month at -20°C.[11] |
| Aqueous Working Solutions | Prepare fresh for each experiment and use the same day. Avoid long-term storage in aqueous buffers. | Use immediately. |
Troubleshooting Guides
Problem 1: Loss of this compound activity in my experiment.
| Possible Cause | Suggested Solution |
| Degradation due to improper storage. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (-20°C or -80°C) and protected from moisture and light. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11] |
| Hydrolysis in acidic buffer. | The hydroxamic acid group is prone to acid-catalyzed hydrolysis.[6] If your experimental buffer is acidic, consider preparing the this compound solution immediately before use and minimizing the incubation time. If possible, adjust the buffer pH to be closer to neutral, where hydroxamates tend to be more stable.[7] |
| Interaction with components in the experimental medium. | Some components in complex biological media may contribute to degradation. Run a control experiment with this compound in the medium alone to assess its stability over the experimental timeframe. |
| Incorrect solution preparation. | Verify the correct solvent was used for reconstitution and that the final concentration is accurate. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent age of this compound solutions. | Always use freshly prepared working solutions for each experiment. Do not store diluted aqueous solutions of this compound. |
| Variability in freeze-thaw cycles of the stock solution. | Prepare small, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles, which can lead to degradation. |
| Contamination of stock solution. | Use sterile pipette tips and tubes when preparing and handling this compound solutions to prevent microbial contamination, which could lead to enzymatic degradation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol provides a general guideline for reconstituting lyophilized this compound.
Materials:
-
Vial of lyophilized this compound
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the desired stock solution concentration, carefully add the appropriate volume of anhydrous DMSO or ethanol to the vial. Hydrophobic and neutral peptides often dissolve well in organic solvents.[15]
-
Gently vortex or sonicate the vial to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into sterile, single-use polypropylene tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol outlines a forced degradation study to understand the stability of this compound under various stress conditions.[16][17][18][19]
Materials:
-
This compound stock solution
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen peroxide (for oxidation)
-
Water bath or incubator
-
UV lamp
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for degradation product identification)
Procedure:
-
Preparation of Samples: Prepare separate solutions of this compound in 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a neutral buffer (as a control).
-
Stress Conditions:
-
Hydrolysis: Incubate the acidic and basic solutions at 60°C for 24 hours.
-
Oxidation: Incubate the hydrogen peroxide solution at room temperature for 24 hours.
-
Thermal Degradation: Incubate a solution of this compound in a neutral buffer at 60°C for 24 hours.
-
Photodegradation: Expose a solution of this compound in a neutral buffer to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.[20][21]
-
If available, use LC-MS to identify the mass of the degradation products to help elucidate the degradation pathway.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 6. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of extracellular pH on matrix turnover by cells of the bovine nucleus pulposus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dynamic Influence of pH on Metalloproteinase Activity in Human Coronal and Radicular Dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. youtube.com [youtube.com]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Off-target effects of Matlystatin E in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Matlystatin E in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the matlystatin family of compounds, which are known as inhibitors of matrix metallopeptidases (MMPs).[1][2][3][4] The inhibitory activity is attributed to a hydroxamate group that chelates the zinc ion within the active site of MMPs, leading to reversible inhibition of their enzymatic activity.[1][4] Matlystatins, such as Matlystatin A and B, have been shown to inhibit MMP-2 and MMP-9.[1][2][4]
Q2: What are the expected on-target effects of this compound in cell-based assays?
Given that this compound is an MMP inhibitor, its primary on-target effects in cell-based assays are expected to be the inhibition of processes mediated by MMPs. This includes the degradation of extracellular matrix (ECM) components. Therefore, in assays like cell invasion or migration assays, treatment with this compound is expected to reduce the ability of cells to move through an ECM barrier.[2]
Q3: What are the potential off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in publicly available literature, hydroxamate-based inhibitors can exhibit off-target activity against other metalloenzymes due to their zinc-chelating properties. Potential off-target effects could include the inhibition of other MMPs beyond MMP-2 and MMP-9, or other zinc-dependent enzymes. It is crucial to validate that the observed cellular phenotype is a direct result of the inhibition of the intended MMP target.
Troubleshooting Guides
Problem 1: No significant inhibition of cell invasion/migration is observed at expected concentrations.
-
Possible Cause 1: Compound Instability. this compound may be unstable in your specific cell culture medium or experimental conditions.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells.
-
-
Possible Cause 2: Low MMP Expression in the Cell Line. The cell line you are using may not express sufficient levels of the target MMPs (e.g., MMP-2, MMP-9) for an inhibitory effect on invasion to be observed.
-
Troubleshooting Tip: Confirm the expression of target MMPs in your cell line using techniques like qPCR, Western blot, or zymography.
-
-
Possible Cause 3: Incorrect Assay Conditions. The concentration of this compound may be too low, or the incubation time may be too short.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations. Also, consider a time-course experiment to determine the optimal incubation period.
-
Problem 2: Significant cytotoxicity is observed at concentrations intended for MMP inhibition.
-
Possible Cause 1: Off-target Effects. The observed cytotoxicity may be due to the inhibition of other essential metalloenzymes or other off-target interactions.[5]
-
Troubleshooting Tip: To differentiate between on-target and off-target cytotoxicity, consider using a structurally related but inactive control compound if available. Additionally, a rescue experiment where the downstream effects of MMP inhibition are compensated for could help elucidate the cause of cell death.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay.
-
Troubleshooting Tip: Ensure the final concentration of the solvent is consistent across all treatment groups, including a vehicle-only control, and is below the known toxic threshold for your cell line.
-
Quantitative Data
The following table summarizes the inhibitory activity of Matlystatin A , a closely related analog of this compound, against various peptidases. This data can be used as a reference for designing experiments with this compound.
| Target Enzyme | IC50 (µM) | Notes |
| 92 kDa type IV collagenase (MMP-9) | 0.3 | Reversible and competitive inhibition.[2] |
| 72 kDa type IV collagenase (MMP-2) | 0.56 | Reversible and competitive inhibition.[2] |
| Thermolysin | ~2.1 - 3.3 | 7- to 11-fold greater concentration than for MMP-9. |
| Aminopeptidase M | ~3.3 - 6.2 | 7- to 11-fold greater concentration than for MMP-9. |
| HT1080 Cell Invasion | 21.6 | Inhibition of invasion of basement membrane Matrigel.[2] |
Experimental Protocols
Cell Invasion Assay Protocol
This protocol provides a general framework for assessing the effect of this compound on cancer cell invasion through a basement membrane extract (BME) coated transwell insert.
-
Cell Preparation:
-
Culture cancer cells (e.g., HT1080) to ~80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the assay.
-
Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.
-
-
Transwell Insert Preparation:
-
Thaw BME (e.g., Matrigel) on ice.
-
Dilute the BME to the desired concentration with cold serum-free medium.
-
Coat the top of a transwell insert (typically 8 µm pore size) with the diluted BME solution and allow it to solidify at 37°C.
-
-
Assay Setup:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber of the transwell plate.
-
Add the serum-starved cell suspension to the BME-coated upper chamber of the transwell insert.
-
Add this compound (at various concentrations) or vehicle control to both the upper and lower chambers.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell line (e.g., 24-48 hours).
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the underside of the membrane with methanol.
-
Stain the invading cells with a suitable stain (e.g., crystal violet).
-
Elute the stain and measure the absorbance using a plate reader, or count the number of invading cells in several microscopic fields.
-
Visualizations
Caption: Mechanism of this compound inhibition of MMPs.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matlystatins, new inhibitors of type IV collagenases from Actinomadura atramentaria. IV. Synthesis and structure-activity relationships of matlystatin B and its stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Matlystatin E protocol modifications for specific cell lines
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate their experiments with Matlystatin E. As specific data for this compound is limited, much of the information provided is based on the closely related and well-characterized matlystatins, such as Matlystatin A and B, and general principles of matrix metalloproteinase (MMP) inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the matlystatin family of compounds, which are known as matrix metalloproteinase (MMP) inhibitors.[1][2] The primary mechanism of action for matlystatins involves a hydroxamate functional group that chelates the essential zinc ion within the active site of MMPs, leading to reversible inhibition of their enzymatic activity.[3][4] This inhibition prevents the degradation of extracellular matrix components. While specific targets of this compound are not extensively documented, based on its structural similarity to other matlystatins, it is predicted to inhibit type IV collagenases, such as MMP-2 and MMP-9.
Q2: What are the potential applications of this compound in research?
Given its presumed activity as an MMP inhibitor, this compound can be a valuable tool for studying the roles of MMPs in various biological processes, including cancer cell invasion and metastasis, angiogenesis, and tissue remodeling.[5]
Q3: How should I dissolve and store this compound?
As with many hydroxamic acid-based inhibitors, solubility and stability can be a concern. It is recommended to dissolve this compound in a small amount of an organic solvent such as DMSO first, and then dilute it with the aqueous buffer or cell culture medium to the desired final concentration. Hydroxamic acids can be unstable in aqueous solutions over long periods, so it is advisable to prepare fresh working solutions for each experiment.[6] Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for extended periods.
Q4: What is a typical starting concentration for this compound in a cell-based assay?
A starting point for determining the optimal concentration of this compound can be extrapolated from data on related compounds. For instance, Matlystatin A inhibits MMP-2 and MMP-9 with IC50 values in the sub-micromolar range in enzymatic assays.[7] However, for cell-based assays, higher concentrations are often required. A common starting range for new MMP inhibitors in cell-based assays is between 1 µM and 50 µM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in your cell line. 2. Compound instability: The compound may have degraded in the aqueous experimental medium. 3. Cell line insensitivity: The targeted MMPs may not be expressed or be critical in the chosen cell line. 4. Incorrect assay endpoint: The chosen readout may not be sensitive to MMP inhibition. | 1. Perform a dose-response curve to determine the optimal concentration. Start from a low micromolar range and titrate up. 2. Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells. 3. Confirm the expression of target MMPs (e.g., MMP-2, MMP-9) in your cell line using techniques like qPCR, Western blot, or zymography. 4. Consider alternative assays that are more directly linked to MMP activity, such as a cell invasion assay using a basement membrane matrix. |
| High cell toxicity or off-target effects | 1. Concentration too high: The concentration of this compound may be in a toxic range for the cells. 2. Off-target effects: Like other broad-spectrum MMP inhibitors, this compound may inhibit other metalloproteinases, leading to unintended cellular effects.[8] | 1. Lower the concentration of this compound. Determine the IC50 for cytotoxicity using an assay like MTT or trypan blue exclusion. 2. If possible, use a more specific inhibitor as a control. Consider knockdown experiments (e.g., siRNA) for the target MMP to confirm that the observed phenotype is due to inhibition of the intended target. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect MMP expression and inhibitor sensitivity. 2. Inconsistent compound preparation: Variations in dissolving and diluting the compound can lead to different effective concentrations. | 1. Standardize your cell culture conditions. Use cells within a consistent passage number range and seed them at a consistent density. 2. Follow a strict protocol for preparing the this compound working solutions. Ensure the DMSO stock is fully dissolved before making dilutions. |
| Precipitation of the compound in media | 1. Low solubility: The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the compound in solution. | 1. Ensure the final concentration of the organic solvent is compatible with your cell line (typically ≤ 0.5% for DMSO). If precipitation persists, consider using a different solvent or a stock solution with a higher concentration to minimize the volume added to the media. |
Experimental Protocols
General Protocol for Determining IC50 of this compound in a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in cell culture medium. Perform a serial dilution to create a range of concentrations to be tested.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include vehicle control (e.g., medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
General Protocol for a Cell Invasion Assay (e.g., Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium for 2 hours at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium.
-
Treatment: Add cells (e.g., 5 x 10^4 cells) to the upper chamber of the inserts. The lower chamber should contain a chemoattractant (e.g., medium with 10% FBS). Add different concentrations of this compound to both the upper and lower chambers. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Analysis:
-
Remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of invading cells in several fields of view under a microscope.
-
-
Data Interpretation: Compare the number of invading cells in the this compound-treated wells to the vehicle control to determine the inhibitory effect on cell invasion.
Quantitative Data
Due to the limited availability of specific data for this compound, the following table presents IC50 values for the closely related Matlystatin A against purified MMPs and in a cell-based invasion assay. This data can serve as a reference for designing experiments with this compound.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | Enzymatic Assay | 0.3 µM | [7] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | Enzymatic Assay | 0.56 µM | [7] |
| Matlystatin A | HT1080 fibrosarcoma cells | Cell Invasion Assay | 21.6 µM | [7] |
Visualizations
Caption: Mechanism of this compound as an MMP inhibitor.
Caption: Workflow for testing this compound in cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hydroxamate-a-key-pharmacophore-exhibiting-a-wide-range-of-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 7. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
Addressing low potency of Matlystatin E in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Matlystatin E in their experiments. Given the limited specific data on this compound, this guide draws upon information from the broader class of matlystatin inhibitors and general principles for small molecule inhibitors targeting matrix metalloproteinases (MMPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound belongs to the matlystatin group of compounds, which are naturally derived inhibitors of matrix metalloproteinases (MMPs), particularly type IV collagenases like MMP-2 and MMP-9.[1][2][3][4] The inhibitory activity of matlystatins stems from a hydroxamate functional group, which acts as a chelating agent for the zinc ion within the active site of the MMP enzyme.[1][3] This interaction is reversible and blocks the catalytic activity of the enzyme, preventing the degradation of extracellular matrix components.[1][3]
Q2: What is the expected potency of this compound?
Q3: How should I store and handle this compound?
As with most small molecule inhibitors, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh stock solutions in an appropriate solvent, such as DMSO, and store them at -20°C or -80°C. To maintain the integrity of the compound, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound?
This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Addressing Low Potency of this compound
Problem 1: Observed IC50 is significantly higher than expected.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Inaccurate Concentration | Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR. |
| Solubility Issues | Visually inspect the final dilution in your assay buffer for any precipitation. If solubility is a concern, consider using a different solvent for the initial stock or incorporating a solubilizing agent, ensuring it does not interfere with the assay. |
| Assay Conditions | Optimize assay parameters such as incubation time, enzyme concentration, and substrate concentration. Ensure the assay buffer conditions (pH, ionic strength) are optimal for both the enzyme activity and inhibitor binding. |
| Cell-Based Assay Issues | In cellular assays, low permeability or active efflux of the compound can lead to reduced apparent potency. Consider using cell lines with known transporter expression profiles or co-incubating with an efflux pump inhibitor as a control experiment. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humidified environment and minimize evaporation. |
| Cellular Health and Density | Ensure cells are healthy, within a consistent passage number, and seeded at a uniform density across all wells. |
| Incomplete Dissolution | Ensure the compound is fully dissolved in the stock solution and properly diluted in the assay medium. |
Quantitative Data Summary
Specific IC50 values for this compound are not widely published. The following table provides data for other matlystatins to serve as a reference.
| Compound | Target | IC50 (µM) | Reference |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3 | [4] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56 | [4] |
Experimental Protocols
General Protocol for In Vitro MMP Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified MMP enzyme using a fluorogenic substrate.
Materials:
-
Purified active MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound
-
DMSO (or other suitable solvent)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in assay buffer from a concentrated DMSO stock. Include a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the purified MMP enzyme to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme to each well.
-
Incubate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of MMP inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vitro MMP inhibition assay.
Logical Relationship Diagram
Caption: Troubleshooting logic for low potency.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring consistent results with Matlystatin E
Welcome to the technical support center for Matlystatin E. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this potent matrix metalloproteinase (MMP) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound belongs to the matlystatin family of compounds, which are known as potent inhibitors of matrix metalloproteinases (MMPs).[1][2] Matlystatins, isolated from Actinomadura atramentaria, are part of the hydroxamate class of metallopeptidase inhibitors.[3] Their primary mechanism involves the hydroxamic acid group forming a bidentate complex with the zinc ion at the active site of MMPs, leading to reversible inhibition of their enzymatic activity.[3] While specific inhibitory concentrations for this compound are not as widely published as for its congeners, the matlystatin family, in general, shows strong inhibitory activity against MMP-2 and MMP-9 (also known as 92 kDa and 72 kDa type IV collagenases), which are key enzymes in the degradation of the extracellular matrix.[2][3][4]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To ensure the stability and activity of this compound, proper storage and handling are crucial. For solid this compound, it is recommended to store it in a tightly sealed vial at -20°C for up to six months.[5] Once reconstituted into a solution, it is best to prepare fresh solutions for each experiment.[5] If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials and stored at -20°C for generally up to one month.[5] Avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least 60 minutes prior to opening the vial.[5]
Q3: I am observing high variability in my cell invasion assay results. What could be the cause?
Inconsistent results in cell invasion assays using this compound can stem from several factors:
-
Cell Line Health and Passage Number: Ensure you are using a consistent cell passage number, as MMP expression can vary with prolonged culturing. Healthy, sub-confluent cells should be used for all experiments.
-
This compound Preparation: As mentioned in Q2, improper storage and handling can lead to degradation of the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Assay Conditions: Factors such as the density of the extracellular matrix coating (e.g., Matrigel), the concentration of chemoattractant, and incubation time can all influence the outcome. These parameters should be optimized and kept consistent across all experiments.
-
Off-Target Effects: At high concentrations, off-target effects of any inhibitor can become more pronounced, potentially affecting cell viability and contributing to variability.[6] It is important to determine the optimal concentration of this compound through a dose-response experiment.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no inhibitory effect observed | 1. Degraded this compound.2. Incorrect concentration.3. Insufficient incubation time. | 1. Use a fresh vial of this compound or prepare a new stock solution.2. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay.3. Optimize the pre-incubation time of cells with this compound before inducing invasion. |
| High cell toxicity observed | 1. This compound concentration is too high.2. Solvent toxicity. | 1. Lower the concentration of this compound. Determine the IC50 and use concentrations around this value.2. Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%). |
| Inconsistent IC50 values between experiments | 1. Variability in cell density.2. Inconsistent assay incubation times.3. Pipetting errors. | 1. Ensure precise cell counting and seeding for each replicate and experiment.2. Strictly adhere to the optimized incubation times for both drug treatment and the overall assay.3. Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate dilutions. |
Data Presentation
The following table summarizes the inhibitory activity of Matlystatin A, a closely related compound, which can serve as a reference for expected potency.
| Compound | Target MMP | IC50 (µM) |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3[4] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56[4] |
Experimental Protocols & Visualizations
General Protocol for a Cell Invasion Assay
This protocol provides a general workflow for assessing the effect of this compound on cancer cell invasion through a basement membrane matrix.
-
Cell Culture: Culture cancer cells (e.g., HT1080 fibrosarcoma) in appropriate media.
-
Preparation of Invasion Chambers: Coat the upper surface of a transwell insert (8 µm pore size) with a thin layer of basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Harvest and resuspend cells in serum-free media. Pre-incubate the cells with various concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the transwell insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for a period optimized for your cell line (e.g., 24-48 hours) to allow for cell invasion.
-
Quantification: Remove non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of invading cells in several microscopic fields.
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.
Signaling Pathway: MMPs in Cancer Cell Invasion and Metastasis
Matrix metalloproteinases play a crucial role in cancer progression by degrading the extracellular matrix (ECM), which is a key step in invasion and metastasis.[7][8] They can also cleave cell adhesion molecules like E-cadherin, further promoting cell motility.[9][10] this compound, by inhibiting MMPs, can block these processes.
Troubleshooting Logic Diagram
When encountering inconsistent results, this logical diagram can help identify the source of the problem.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MEROPS - the Peptidase Database [ebi.ac.uk]
- 3. MEROPS - the Peptidase Database [ebi.ac.uk]
- 4. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and Storage | Tocris Bioscience [tocris.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
Validation & Comparative
Matlystatin E vs. Matlystatin A: A Comparative Analysis of a Promising Class of Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matlystatins are a family of naturally occurring metalloproteinase inhibitors isolated from the fermentation broth of Actinomadura atramentaria. These compounds have garnered significant interest within the research community due to their potent inhibitory activity against type IV collagenases, specifically matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). These enzymes play a crucial role in the degradation of the extracellular matrix and are implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis. This guide provides a comparative overview of the inhibitory activity of Matlystatin E and Matlystatin A, presenting the available experimental data and methodologies to aid in further research and drug development efforts.
Chemical Structures and Mechanism of Action
Matlystatins, including congeners A, B, D, E, and F, share a common structural scaffold featuring a hydroxamic acid moiety. This functional group is critical for their inhibitory mechanism, as it acts as a zinc-chelating group, binding to the active site zinc ion of metalloproteinases and thereby blocking their enzymatic activity.[1] The inhibition is reversible.[1]
Quantitative Comparison of Inhibitory Activity
While both this compound and Matlystatin A belong to the same family of inhibitors, a direct quantitative comparison of their inhibitory activity is hampered by the limited publicly available data for this compound. The seminal studies on matlystatins provided detailed inhibitory data for Matlystatin A, the main component of the isolated mixture, but did not report specific IC50 values for this compound.[2]
The available data for Matlystatin A demonstrates its potent and competitive inhibition of type IV collagenases.[2]
| Inhibitor | Target Enzyme | IC50 (µM) |
| Matlystatin A | 92 kDa type IV collagenase (MMP-9) | 0.3[2] |
| Matlystatin A | 72 kDa type IV collagenase (MMP-2) | 0.56[2] |
| This compound | 92 kDa type IV collagenase (MMP-9) | Data not available |
| This compound | 72 kDa type IV collagenase (MMP-2) | Data not available |
Caption: Inhibitory activity (IC50) of Matlystatin A against type IV collagenases.
Experimental Protocols
The following is a detailed description of the experimental protocol used to determine the inhibitory activity of matlystatins against type IV collagenases, as described in the foundational literature.[2]
Enzyme and Substrate Preparation
-
Enzyme Source: The 92 kDa and 72 kDa type IV collagenases were purified from the conditioned medium of human fibrosarcoma HT1080 cells.
-
Substrate: Type IV collagen, extracted from bovine lens capsules, was used as the substrate for the enzymatic reaction.
Inhibitory Assay
-
Reaction Mixture: The standard assay mixture contained the purified enzyme, type IV collagen as the substrate, and varying concentrations of the matlystatin inhibitor in a suitable buffer.
-
Incubation: The reaction mixture was incubated at 37°C to allow for the enzymatic degradation of the collagen substrate.
-
Quantification of Collagenolysis: The extent of collagen degradation was determined by measuring the amount of hydroxyproline released from the collagen substrate. This was achieved through a colorimetric assay after acid hydrolysis of the reaction mixture.
-
IC50 Determination: The concentration of the inhibitor that resulted in a 50% reduction in the enzymatic activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for determining the inhibitory activity of Matlystatins.
Signaling Pathway Context: Matrix Metalloproteinases in Extracellular Matrix Degradation
MMPs, the targets of matlystatins, are key players in the signaling pathways that regulate the turnover and remodeling of the extracellular matrix (ECM). The degradation of ECM components, such as collagen, is a critical step in processes like cell migration, tissue repair, and angiogenesis. However, dysregulation of MMP activity can contribute to the pathology of various diseases, including cancer, where it facilitates tumor invasion and the formation of metastases.
Caption: Inhibition of MMP-mediated ECM degradation by Matlystatins.
Conclusion and Future Directions
Matlystatin A has been established as a potent inhibitor of type IV collagenases, with well-defined IC50 values. While this compound was identified as a related natural product, there is a notable absence of specific data on its inhibitory activity in the available scientific literature. This knowledge gap presents an opportunity for further investigation. Future studies should focus on the isolation or synthesis of this compound to enable a direct and quantitative comparison of its inhibitory potency against various metalloproteinases with that of Matlystatin A and other congeners. Such research would provide valuable structure-activity relationship insights and could guide the design of more potent and selective MMP inhibitors for therapeutic applications.
References
- 1. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. II. Biological activities PMID: 1361486 | MCE [medchemexpress.cn]
- 2. Matlystatins, new inhibitors of typeIV collagenases from Actinomadura atramentaria. I. Taxonomy, fermentation, isolation, and physico-chemical properties of matlystatin-group compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Matlystatin E in the Landscape of MMP Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Matlystatins and MMP Inhibition
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a range of pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. The development of MMP inhibitors is, therefore, a significant area of therapeutic research.
The matlystatins, including Matlystatin E, are a group of natural product MMP inhibitors isolated from Actinomadura atramentaria.[1] Like many synthetic MMP inhibitors, such as Marimastat and Batimastat, the matlystatins belong to the hydroxamate class of inhibitors.[2] This class of compounds typically functions by chelating the zinc ion within the active site of the MMP, leading to reversible inhibition of its enzymatic activity.[3][4]
Comparative Analysis of MMP Inhibitors
While specific inhibitory concentrations for this compound are not documented in the reviewed literature, the available data for Matlystatins A and B provide insight into the potential activity of this family. They are potent inhibitors of gelatinases, MMP-2 and MMP-9. This section compares the available data for the Matlystatin family with other well-characterized MMP inhibitors.
Quantitative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various MMP inhibitors against a selection of MMPs. It is important to note the absence of specific data for this compound.
| Inhibitor | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| Matlystatin A | - | 560[5] | - | - | 300[5] | - | - |
| Matlystatin B | - | - | - | - | - | - | - |
| Marimastat | 5[2] | 6 | 610 | 13 | 3 | - | 9 |
| Batimastat | 3[2] | 4 | 20 | 6 | 4 | - | - |
| Doxycycline | - | - | - | - | - | - | - |
Note: A hyphen (-) indicates that data was not found in the reviewed sources. The IC50 values for Doxycycline are generally in the micromolar range and vary depending on the assay conditions.
Experimental Protocols
Accurate and reproducible assessment of MMP inhibition is fundamental to drug discovery and development. Below are detailed methodologies for two common assays used to determine the inhibitory potential of compounds like this compound.
Fluorogenic Substrate Assay for MMP Activity
This assay provides a quantitative measure of MMP activity and inhibition by monitoring the cleavage of a fluorogenic peptide substrate.
Principle: A quenched fluorogenic substrate, which becomes fluorescent upon cleavage by an MMP, is used. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor and serial dilutions in Assay Buffer.
-
In the microplate, add the test inhibitor dilutions to the wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (Assay Buffer only).
-
Add the recombinant MMP enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) and the effect of inhibitors.
Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.
Materials:
-
Polyacrylamide gel containing 0.1% gelatin
-
Samples containing MMPs (e.g., conditioned cell culture media)
-
Test inhibitor
-
Non-reducing sample buffer
-
Electrophoresis running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Treat the MMP-containing samples with the test inhibitor at various concentrations and incubate under appropriate conditions.
-
Mix the treated samples with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow for enzyme renaturation.
-
Incubate the gel in incubation buffer for 18-24 hours at 37°C.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel until clear bands of gelatinolysis are visible against a blue background.
-
Quantify the band intensity using densitometry to determine the extent of inhibition.
Signaling Pathways Modulated by MMPs
MMP expression and activity are tightly regulated by complex intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted MMP-based therapies. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two of the most significant regulators of MMP gene expression.[2][6]
MAPK Signaling Pathway
The MAPK cascade is a key signaling pathway that translates extracellular signals into cellular responses, including the regulation of MMP gene expression.[6] Different MAPK subfamilies, such as ERK1/2, JNK, and p38, can be activated by various stimuli like growth factors and cytokines, leading to the activation of transcription factors that control MMP gene transcription.[6]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses and also plays a key role in controlling the expression of several MMPs, particularly MMP-9.[2] Inflammatory cytokines, such as TNF-α and IL-1β, can activate the NF-κB pathway, leading to the translocation of NF-κB into the nucleus and the subsequent transcription of MMP genes.[2]
Conclusion
This compound, as part of the broader matlystatin family of hydroxamate-based MMP inhibitors, holds potential as a tool for studying ECM remodeling and as a lead compound for therapeutic development. While a direct quantitative comparison with other MMP inhibitors is currently hampered by the lack of specific data for this compound, the information available for its analogs suggests a potent inhibitory activity, particularly against gelatinases. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further investigate this compound and other novel MMP inhibitors. Future studies are warranted to fully characterize the inhibitory profile and selectivity of this compound to better understand its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. spandidos-publications.com [spandidos-publications.com]
Matlystatin E and its Impact on Matrix Metalloproteinases: A Comparative Analysis
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Their activity is implicated in both normal physiological processes and various pathologies, making them a key target for therapeutic intervention.
Comparative Inhibitory Activity of MMP Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various matlystatin derivatives and other MMP inhibitors against a range of MMPs. Lower IC50 values indicate greater potency.
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-13 |
| Matlystatin B | - | 1.7 µM | - | - | - | 570 nM | - |
| R-94138 (Matlystatin derivative) | - | 38 nM | 28 nM | 23 nM | - | 1.2 nM | 38 nM |
| Batimastat (BB-94) | 3 nM | 4 nM | 20 nM | 6 nM | - | 4 nM | - |
| Marimastat (BB-2516) | 5 nM | - | - | - | - | - | - |
| Doxycycline | >400 µM | - | 30 µM | 28 µM | - | - | 2 µM |
| RF036 | >5 µM | >5 µM | - | - | >5 µM | >5 µM | 3.4-4.9 nM |
Data sourced from multiple studies.[1][2][3] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
Determination of MMP Inhibition (IC50 Assay)
A common method to validate the effect of an inhibitor on MMP activity is through a fluorometric assay using a FRET (Förster Resonance Energy Transfer) peptide substrate.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50% (IC50).
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Fluorogenic MMP substrate (FRET-based)
-
Test inhibitor (e.g., Matlystatin derivative) at various concentrations
-
Positive control inhibitor (e.g., GM6001 or NNGH)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: If the MMP is in its pro-form (zymogen), it needs to be activated. This is often achieved by incubation with APMA (p-aminophenylmercuric acetate) or trypsin, followed by the addition of a trypsin inhibitor.[4]
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in MMP assay buffer to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
MMP assay buffer
-
Diluted active MMP enzyme
-
Test inhibitor at a specific concentration
-
Include controls:
-
Enzyme Control: Enzyme and buffer, no inhibitor.
-
Inhibitor Control: Enzyme, buffer, and a known inhibitor.
-
Background Control: Buffer only, no enzyme.
-
-
-
Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate).[5][6]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the reaction rates to the enzyme control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Mechanism of MMP Inhibition
The primary mechanism for many MMP inhibitors, including hydroxamate-based compounds like matlystatins, involves the chelation of the zinc ion within the enzyme's active site. This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme's activity.
Caption: General mechanism of hydroxamate-based MMP inhibition.
Experimental Workflow for MMP Inhibitor Screening
The following diagram outlines the typical workflow for screening and validating potential MMP inhibitors in vitro.
Caption: Workflow for an in vitro MMP inhibitor screening assay.
Role of MMPs in ECM Degradation and Inhibition
MMPs play a central role in tissue remodeling by degrading components of the extracellular matrix. Inhibitors block this process, which can be beneficial in pathological conditions characterized by excessive ECM breakdown.
Caption: Simplified pathway of MMP-mediated ECM degradation and its inhibition.
References
- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. bioassaysys.com [bioassaysys.com]
Matlystatin E: A Comparative Guide to its MMP Subtype Specificity
For researchers, scientists, and drug development professionals, understanding the specificity profile of a matrix metalloproteinase (MMP) inhibitor is critical for assessing its therapeutic potential and off-target effects. This guide provides a comparative analysis of Matlystatin E's inhibitory activity against various MMP subtypes, contextualized with data from other known MMP inhibitors. Due to the limited publicly available data for this compound, this guide utilizes data from its close derivative, R-94138, to infer its likely specificity profile.
Executive Summary
Matlystatins are a group of naturally derived hydroxamate-based inhibitors of MMPs. While specific inhibitory data for this compound is scarce in the literature, the activity of its structural analog, R-94138, suggests a potent and potentially selective inhibition profile. This guide presents the available data for Matlystatin derivatives and compares them against the broad-spectrum MMP inhibitor, Marimastat. This comparison aims to provide a useful, albeit inferred, profile of this compound's activity for the scientific community.
Comparative Inhibitory Profile
The following table summarizes the available 50% inhibitory concentration (IC50) values for the Matlystatin derivative R-94138 and the well-characterized broad-spectrum MMP inhibitor, Marimastat. Lower IC50 values indicate greater potency.
| MMP Subtype | R-94138 IC50 (nM) | Marimastat IC50 (nM) |
| MMP-1 (Collagenase-1) | >8300 (Ki, µM) | 5 |
| MMP-2 (Gelatinase-A) | 38 | 6 |
| MMP-3 (Stromelysin-1) | 28 | 200 |
| MMP-7 (Matrilysin) | 23 | 3 |
| MMP-9 (Gelatinase-B) | 1.2 | 9 |
| MMP-13 (Collagenase-3) | 38 | - |
Data Interpretation: The data suggests that the Matlystatin scaffold, represented by R-94138, exhibits potent inhibition against MMP-9 and is also highly active against MMP-2, MMP-3, MMP-7, and MMP-13. Notably, it shows significantly lower activity against MMP-1 compared to Marimastat, suggesting a degree of selectivity. Marimastat, in contrast, demonstrates potent, broad-spectrum inhibition across multiple MMP subtypes.[1]
Experimental Protocols
The determination of inhibitor potency (IC50) against MMPs is typically performed using a fluorogenic substrate assay. Below is a detailed, representative protocol for such an assay.
Fluorogenic MMP Inhibition Assay Protocol
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution, typically Tris-HCl (50 mM, pH 7.5) containing NaCl (150 mM), CaCl2 (10 mM), and Brij-35 (0.05%).
- Enzyme Solution: Reconstitute the specific recombinant human MMP enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the course of the assay. This is typically in the low nanomolar range.
- Fluorogenic Substrate: Dissolve a commercially available fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to create a stock solution, which is then diluted in assay buffer to the final working concentration (typically 1-10 µM).
- Inhibitor Solutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, and then dilute further in assay buffer to the desired final concentrations.
2. Assay Procedure:
- Add 50 µL of the diluted inhibitor solutions to the wells of a 96-well microplate. Include a control with assay buffer and DMSO without the inhibitor.
- Add 25 µL of the diluted enzyme solution to each well.
- Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
- Initiate the enzymatic reaction by adding 25 µL of the diluted fluorogenic substrate solution to each well.
- Immediately begin monitoring the increase in fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 328/393 nm for the example substrate).
- Record fluorescence readings every 1-2 minutes for a period of 30-60 minutes.
3. Data Analysis:
- Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
- Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
MMPs in Cancer Metastasis Signaling
MMPs play a crucial role in the metastatic cascade by degrading the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream. The following diagram illustrates a simplified signaling pathway of MMP involvement in cancer metastasis.
Caption: Simplified signaling pathway of MMPs in cancer metastasis.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing MMP inhibitors like this compound involves a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for MMP inhibitor screening and characterization.
References
Independent Verification of Matlystatin E's Biological Effects: A Comparative Guide to Broad-Spectrum Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Matlystatin E is a member of the Matlystatin family of compounds, which are known to be reversible inhibitors of type IV collagenases.[1] These enzymes, which include MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix (ECM), a process integral to both normal physiological functions and pathological conditions such as tumor invasion and metastasis. The inhibitory action of Matlystatins is attributed to their hydroxamate functional group, which chelates the zinc ion essential for the catalytic activity of MMPs.
This guide will compare the inhibitory profiles of three extensively studied broad-spectrum MMP inhibitors: Batimastat (BB-94), Marimastat (BB-2516), and Ilomastat (GM6001). By examining their inhibitory constants (IC50 values) against a range of MMPs, alongside detailed experimental protocols and an overview of the signaling pathways they influence, researchers can gain a comprehensive understanding of the landscape of broad-spectrum MMP inhibition and infer the potential biological impact of this compound.
Comparative Inhibitory Activity of MMP Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for Batimastat, Marimastat, and Ilomastat against various matrix metalloproteinases. These values, presented in nanomolar (nM) concentrations, provide a quantitative measure of the potency of each inhibitor against specific MMP subtypes. A lower IC50 value indicates a higher potency.
| Target MMP | Batimastat (IC50, nM) | Marimastat (IC50, nM) | Ilomastat (IC50, nM) |
| MMP-1 (Collagenase-1) | 3 | 5 | 1.5 |
| MMP-2 (Gelatinase-A) | 4 | 6 | 1.1 |
| MMP-3 (Stromelysin-1) | 20 | 230 | 1.9 |
| MMP-7 (Matrilysin) | 6 | 13 | - |
| MMP-9 (Gelatinase-B) | 4 | 3 | 0.5 |
| MMP-14 (MT1-MMP) | - | 9 | - |
Experimental Protocols
The determination of IC50 values for MMP inhibitors is crucial for their characterization. Below are detailed methodologies for two common in vitro assays used to assess the inhibitory activity of compounds like Batimastat, Marimastat, and Ilomastat.
Fluorogenic Substrate-Based MMP Activity Assay
This is a widely used method to determine the kinetic parameters of MMP inhibition.
Principle: The assay utilizes a fluorogenic peptide substrate that is specific for the MMP of interest. In its intact state, the substrate exhibits fluorescence resonance energy transfer (FRET), resulting in low fluorescence. Upon cleavage by the active MMP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (e.g., Batimastat, Marimastat, Ilomastat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Serially dilute the inhibitor stock solution in assay buffer to create a range of concentrations.
-
In the wells of the 96-well plate, add the recombinant MMP enzyme diluted in assay buffer.
-
Add the various concentrations of the test inhibitor to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme-inhibitor mixture at 37°C for a pre-determined period (e.g., 30 minutes) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) using a microplate reader. Record measurements at regular intervals for a set period (e.g., 60 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Gelatin Zymography
This technique is particularly useful for assessing the activity of gelatinases like MMP-2 and MMP-9 and the effect of inhibitors.
Principle: Gelatin zymography is a form of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) where gelatin is co-polymerized in the gel. Samples containing MMPs are loaded and run under non-reducing conditions. After electrophoresis, the gel is washed to remove SDS and incubated in a developing buffer, allowing the MMPs to digest the gelatin in their vicinity. Staining the gel with a protein dye (e.g., Coomassie Brilliant Blue) reveals clear bands where the gelatin has been degraded, indicating the presence and activity of the gelatinases. The effect of an inhibitor can be assessed by adding it to the developing buffer.
Materials:
-
Polyacrylamide gel containing gelatin (e.g., 1 mg/mL)
-
Samples containing MMPs (e.g., cell culture supernatant)
-
SDS-PAGE running buffer
-
Washing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2)
-
Test inhibitor
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol:acetic acid:water)
-
Destaining solution (e.g., methanol:acetic acid:water)
Procedure:
-
Prepare samples by mixing with non-reducing sample buffer. Do not boil the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under constant voltage until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in the washing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel overnight at 37°C in the developing buffer. For inhibitor studies, prepare a parallel developing buffer containing the test inhibitor at the desired concentration.
-
After incubation, stain the gel with the staining solution for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. The clear bands correspond to the gelatinolytic activity of MMPs.
-
Quantify the intensity of the bands using densitometry software. Compare the band intensity in the presence and absence of the inhibitor to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and other MMP inhibitors are mediated through their impact on various signaling pathways. MMPs are key regulators of the tumor microenvironment, influencing cell proliferation, migration, and invasion.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
